N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide
Description
N-((1H-Benzo[d]imidazol-2-yl)methyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide is a heterocyclic compound featuring a benzimidazole core linked to an oxazole-4-carboxamide scaffold via a methyl group. The oxazole ring is further substituted with a thiophene-2-carboxamido moiety. This structure combines aromatic and heteroaromatic systems, which are often associated with bioactive properties, such as enzyme inhibition or receptor modulation.
The benzimidazole moiety is a common pharmacophore in medicinal chemistry, known for its role in targeting enzymes like kinases or receptors such as imidazoline receptors .
Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2-(thiophene-2-carbonylamino)-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O3S/c23-15(18-8-14-19-10-4-1-2-5-11(10)20-14)12-9-25-17(21-12)22-16(24)13-6-3-7-26-13/h1-7,9H,8H2,(H,18,23)(H,19,20)(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTSEKWJASJDAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=COC(=N3)NC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d]imidazole core. This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimized reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Large-scale production would also necessitate stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Amide Bond Reactivity
The compound contains two carboxamide groups, which are susceptible to hydrolysis and nucleophilic substitution.
Hydrolysis Under Acidic/Basic Conditions
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Acidic Hydrolysis : The thiophene-2-carboxamido group may undergo cleavage in concentrated HCl (6M, reflux), yielding thiophene-2-carboxylic acid and an amine intermediate .
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Basic Hydrolysis : Treatment with NaOH (2M, 80°C) could hydrolyze the oxazole-4-carboxamide to oxazole-4-carboxylic acid .
Example Reaction Pathway :
Coupling Reactions
The carboxamide groups can act as precursors for further functionalization:
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HBTU-Mediated Amidation : Reacting with amines in DMF using HBTU and DIEA forms secondary amides or urea derivatives .
Benzimidazole Core Reactions
The 1H-benzo[d]imidazol-2-ylmethyl group participates in electrophilic substitution and alkylation.
Electrophilic Substitution
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Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 4- or 6-position of the benzimidazole ring .
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Halogenation : Br₂ in acetic acid brominates the aromatic ring, typically at the 5-position .
N-Alkylation
The NH group in benzimidazole reacts with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ to form N-alkylated derivatives .
3.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is with a molecular weight of 340.4 g/mol. Its structure comprises a benzimidazole moiety linked to a thiophene carboxamide, which is crucial for its biological activity. The combination of these structural features contributes to the compound's pharmacological potential.
Antimicrobial Activity
Research has shown that derivatives of benzimidazole compounds exhibit significant antimicrobial properties. In particular, studies have reported that compounds similar to N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide demonstrate effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
For instance, a study on benzimidazole derivatives indicated promising antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) suggesting strong efficacy in inhibiting bacterial growth .
Anticancer Activity
The anticancer potential of this compound is of particular interest. Benzimidazole derivatives have been investigated for their ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines, such as MCF7 (breast cancer) and HCT116 (colon cancer), showcasing IC50 values in the micromolar range .
A notable case study involved the synthesis of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides, which were evaluated for their anticancer properties. Results indicated that specific compounds exhibited significant cytotoxicity against cancer cells, suggesting that the incorporation of the benzimidazole structure is beneficial for enhancing anticancer activity .
Antitubercular Activity
The compound has also been evaluated for its antitubercular properties against Mycobacterium tuberculosis. In vitro studies have shown that certain derivatives exhibit potent inhibitory effects on mycobacterial growth, with some compounds demonstrating activity comparable to standard antitubercular drugs .
For example, a synthesis study focused on benzimidazole derivatives reported their effectiveness against M. tuberculosis H37Rv, highlighting their potential as new therapeutic agents in combating tuberculosis .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally or functionally related derivatives reported in the evidence:
Key Observations:
Structural Diversity :
- The target compound’s oxazole-thiophene combination is distinct from thiazole-based derivatives (e.g., Compounds 3 and 4) . Thiophene, as in the target compound and the imidazoline derivative , may improve π-π stacking interactions in biological targets.
- Substituents like trifluoromethoxy (Compound 3) or trifluoromethyl (Compound 4) enhance lipophilicity and metabolic stability, whereas the target compound’s thiophene-2-carboxamido group may offer balanced polarity .
Synthetic Efficiency :
- Yields for benzimidazole-thiazole derivatives vary widely (2–64%), influenced by steric hindrance (e.g., 6-trifluoromethyl in Compound 4 vs. 1-methyl in Compound 3) . The target compound’s synthesis would likely require optimization of coupling reagents and purification methods.
Spectral and Functional Insights: 1H NMR data for Compound 3 reveals characteristic aromatic (δ 7.16–8.85 ppm) and methyl (δ 3.69 ppm) signals, which would differ in the target compound due to the oxazole and thiophene moieties.
Biological Relevance :
- The imidazoline-thiophene derivative demonstrates utility as a receptor ligand, while sulfonamide-benzimidazole hybrids exhibit antimicrobial activity. The target compound’s thiophene-oxazole scaffold could be explored for similar applications.
Biological Activity
N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the available literature on its biological activity, including structure-activity relationships, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzimidazole ring, a thiophene moiety, and an oxazole ring. Its molecular formula is with a molecular weight of approximately 313.42 g/mol. The specific arrangement of functional groups within the compound contributes to its biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives, including compounds structurally related to this compound. For instance, research indicates that derivatives of benzimidazole exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. A study found that certain benzimidazole derivatives demonstrated IC50 values as low as 0.040 μM against specific bacterial strains, indicating potent activity against microbial pathogens .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Type | IC50 (μM) | Reference |
|---|---|---|---|
| Benzimidazole Derivative A | Antibacterial | 0.040 | |
| Benzimidazole Derivative B | Antibacterial | 0.042 | |
| N-((1H-benzo[d]imidazol-2-yl)methyl)-2-thiophene | Antifungal | TBD | TBD |
Anticancer Potential
The anticancer properties of benzimidazole derivatives are well-documented, with evidence suggesting that these compounds can inhibit various cancer cell lines through multiple mechanisms. For example, studies have shown that certain benzimidazole derivatives can induce apoptosis in glioma cells while exhibiting minimal toxicity to normal cells . Additionally, compounds with similar structures have been identified as inhibitors of key signaling pathways involved in cancer progression, such as NFκB and CK1δ .
Case Study: Inhibition of Cancer Cell Proliferation
A notable study investigated the effects of a benzimidazole derivative on glioma cell lines. The compound was found to inhibit cell proliferation significantly and induce cell death through mechanisms independent of AMPK signaling pathways. This highlights the potential for developing novel anticancer agents based on the benzimidazole scaffold .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Variations in substituents on the benzimidazole or thiophene rings can significantly influence potency and selectivity against specific targets. Research has indicated that the presence of hydrogen bond donors and acceptors in specific positions enhances binding affinity to biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
